molecular formula C14H29NO2 B12688492 N-Decanoyl-2-amino-2-methylpropanol CAS No. 35922-60-2

N-Decanoyl-2-amino-2-methylpropanol

Cat. No.: B12688492
CAS No.: 35922-60-2
M. Wt: 243.39 g/mol
InChI Key: IWZPIXUPMVBLSB-UHFFFAOYSA-N
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Description

N-Decanoyl-2-amino-2-methylpropanol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is an amide derivative of 2-amino-2-methyl-1-propanol and decanoic acid. This compound is known for its ability to stimulate certain enzymatic activities, making it valuable in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Decanoyl-2-amino-2-methylpropanol typically involves the reaction of 2-amino-2-methyl-1-propanol with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis. This would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-Decanoyl-2-amino-2-methylpropanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

N-Decanoyl-2-amino-2-methylpropanol has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Decanoyl-2-amino-2-methylpropanol involves its interaction with enzymes. It has been shown to stimulate the activity of galactocerebroside galactosidase by binding to a site other than the substrate-active site, thereby enhancing the enzyme’s hydrolytic activity . This stimulation does not affect the binding of the substrate to the enzyme but increases the rate of the hydrolytic reaction.

Comparison with Similar Compounds

Similar Compounds

    N-Decanoyl-2-amino-2-methyl-1-propanol: A closely related compound with similar enzymatic stimulation properties.

    Ceramide-like amides: These compounds also interact with enzymes but may have different degrees of effectiveness and specificity.

Uniqueness

N-Decanoyl-2-amino-2-methylpropanol is unique due to its specific structure, which includes a branched methyl group and a decanoyl chain. This structure is crucial for its ability to stimulate galactocerebroside galactosidase effectively. Modifications to this structure, such as changing the length of the fatty acid chain or altering the branched methyl group, can significantly impact its activity .

Properties

CAS No.

35922-60-2

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)decanamide

InChI

InChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-13(17)15-14(2,3)12-16/h16H,4-12H2,1-3H3,(H,15,17)

InChI Key

IWZPIXUPMVBLSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(C)(C)CO

Origin of Product

United States

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